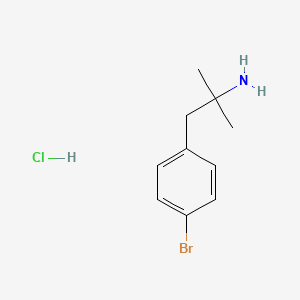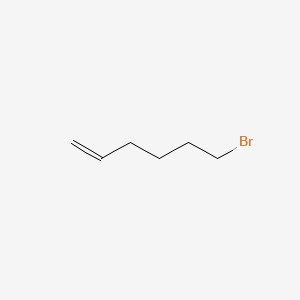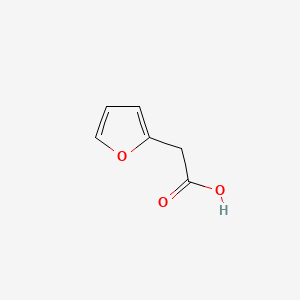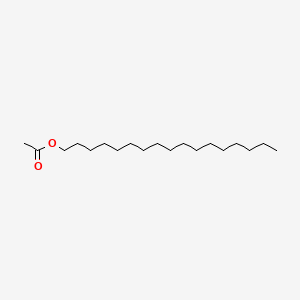
Heptadecyl acetate
概要
説明
"Heptadecyl acetate" is a chemical compound of interest in various scientific studies. Its study can encompass synthesis methods, molecular structure, and chemical properties, providing insights into its potential applications and behaviors in different conditions.
Synthesis Analysis
Although specific synthesis methods for "Heptadecyl acetate" were not identified in the searched papers, similar synthesis processes for complex molecules can be observed in studies. For example, the photochemical synthesis of 2-Azabicyclo[3.2.0]heptanes shows advanced techniques in building blocks for drug discovery through intramolecular photochemical [2 + 2]-cyclization of acetophenone enamides (Druzhenko et al., 2018). Similarly, efficient synthesis processes, like the lipase-catalyzed synthesis of isoamyl acetate in an ionic liquid/n-heptane two-phase system, showcase advanced methodologies for ester production (Pohar, Plazl, & Žnidaršič-Plazl, 2009).
Molecular Structure Analysis
Investigations into the molecular structure are crucial for understanding the physical and chemical behaviors of compounds. Although not directly related to "Heptadecyl acetate," studies on the molecular structure of compounds like the conformationally restricted methionine analogue provide insights into how structural analyses are conducted and their significance (Glass et al., 1990).
Chemical Reactions and PropertiesChemical reactions and properties of compounds can be elucidated through studies like the gold(I) catalyzed isomerization of 5-en-2-yn-1-yl acetates, which offers a glimpse into reaction mechanisms and product formation (Buzas & Gagosz, 2006). Such studies are instrumental in understanding the reactivity and potential applications of "Heptadecyl acetate."
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, are essential for predicting the behavior of chemical compounds under different conditions. While specific data on "Heptadecyl acetate" was not found, general principles can be applied from the understanding of similar compounds' physical properties.
Chemical Properties Analysis
科学的研究の応用
Chromatographic Applications and Solvent Recycling : Heptadecyl acetate can be involved in chromatographic processes. For example, a study focused on the use of acetone-heptane mixtures for chromatography on silica gel. This method was found to be convenient for routine use in organic separations, offering advantages like greater eluotropic strength and a transparent short-wavelength UV window, which are beneficial over the commonly used ethyl acetate (Drueckhammer et al., 2013).
Biological Applications in Algae : In the field of biochemistry, a study on algae (Anacystis nidulans) demonstrated the biosynthesis of hydrocarbons like n-heptadecane from stearic acid, which is relevant in understanding the metabolic pathways and potential applications of similar long-chain hydrocarbons including heptadecyl acetate (Mcinnes et al., 1980).
Applications in Lipid Extraction Methods : A study described the BUME method, a novel chloroform-free lipid extraction method for blood plasma. This method involved the use of butanol:methanol (BUME) mixture followed by two-phase extraction into heptane:ethyl acetate. This indicates the potential role of heptadecyl acetate in similar lipid extraction processes (Löfgren et al., 2012).
Surface Chemistry and Molecular Interactions : In surface chemistry, a study examined the interaction of heptadecyl acetate with pentadecanoic acid in mixed monolayers, measuring surface pressures and evaluating phase diagrams. This research is significant for understanding molecular interactions and film formation processes involving heptadecyl acetate (Matuo et al., 1981).
Safety and Hazards
特性
IUPAC Name |
heptadecyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19(2)20/h3-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBUNTANUVVMIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231612 | |
| Record name | Heptadecyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptadecyl acetate | |
CAS RN |
822-20-8 | |
| Record name | 1-Heptadecanol, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptadecyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptadecyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptadecyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Heptadecyl acetate in the context of the provided research?
A1: The research primarily highlights two key roles of Heptadecyl acetate:
- [1] Component of Essential Oil: Heptadecyl acetate is identified as a significant component (5.52%) of the essential oil extracted from the fruit of Syzygium cumini []. This essential oil exhibits potential antibacterial activity, suggesting a possible application as an anti-meningitis agent.
- [2] Model Compound in Monolayer Studies: While not explicitly stated, the first research article utilizes long-chain fatty acids and their esters, including potentially Heptadecyl acetate, to study the thermodynamic properties of mixed monolayers []. These studies contribute to understanding the behavior of molecules at interfaces, which has implications for various fields like material science and pharmaceuticals.
Q2: Can you elaborate on the significance of studying mixed monolayers using compounds like Heptadecyl acetate?
A2: Research on mixed monolayers, as exemplified by the study using Pentadecanoic acid and various esters [], provides valuable insights into molecular interactions at interfaces. These interactions influence the physical and chemical properties of materials, such as:
Q3: Does the research provide any information about the safety or potential applications of Heptadecyl acetate based on its presence in Syzygium cumini essential oil?
A3: While the research identifies Heptadecyl acetate as a component of Syzygium cumini essential oil and suggests its potential as an anti-meningitis agent based on predicted antibacterial activity [], it's crucial to emphasize that this is preliminary research.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


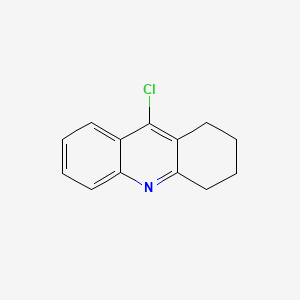

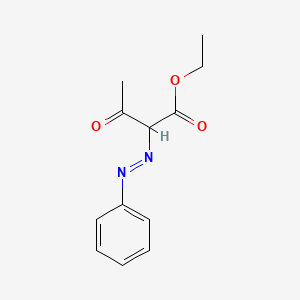
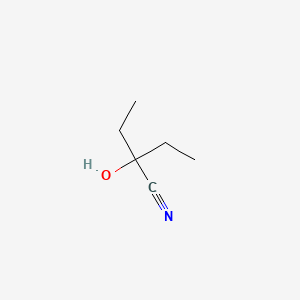
![2-[(Phenylsulfonyl)amino]benzoic acid](/img/structure/B1265567.png)


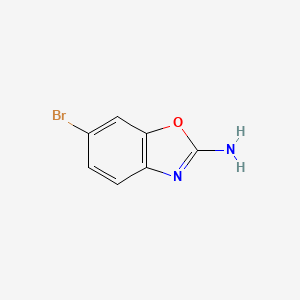

![5-Methoxybenzo[d]thiazol-2-amine](/img/structure/B1265578.png)

